molecular formula C11H17IN2 B6303974 2-(t-Butyl)-1-(cyclopropylmethyl)-4-iodo-1H-imidazole CAS No. 2177264-64-9

2-(t-Butyl)-1-(cyclopropylmethyl)-4-iodo-1H-imidazole

Cat. No. B6303974
CAS RN: 2177264-64-9
M. Wt: 304.17 g/mol
InChI Key: FYMOBSZADNETFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(t-Butyl)-1-(cyclopropylmethyl)-4-iodo-1H-imidazole, also known as tBICI, is a heterocyclic organic compound belonging to the imidazole family. It is a colorless, crystalline solid with a melting point of 115-116°C and a boiling point of 256°C. tBICI is a versatile compound with a wide range of applications in organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

TBICI has a wide range of applications in scientific research. It is used in organic synthesis as a reagent and catalyst, and it has been used in the synthesis of a variety of heterocyclic compounds. It is also used in biochemistry and pharmacology as a substrate for the oxidation of alcohols and aldehydes. Furthermore, it has been used as a ligand for the coordination of transition metals in organometallic complexes.

Mechanism of Action

The mechanism of action of 2-(t-Butyl)-1-(cyclopropylmethyl)-4-iodo-1H-imidazole is not fully understood. However, it is known that it acts as an oxidizing agent in organic synthesis and as a ligand for transition metals in organometallic complexes. It is also thought to act as an inhibitor of certain enzymes, including cytochrome P450 and monoamine oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(t-Butyl)-1-(cyclopropylmethyl)-4-iodo-1H-imidazole are not fully understood. It is known that it can act as an inhibitor of certain enzymes, but its exact effects on the body are not yet known.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(t-Butyl)-1-(cyclopropylmethyl)-4-iodo-1H-imidazole in lab experiments is its versatility. It can be used in a variety of organic synthesis, biochemistry, and pharmacology applications. It is also relatively inexpensive and easy to obtain. However, it has some limitations. For example, it is not very stable and can decompose if it is not stored properly.

Future Directions

There are a number of potential future directions for 2-(t-Butyl)-1-(cyclopropylmethyl)-4-iodo-1H-imidazole research. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into its use as a ligand for transition metals in organometallic complexes could lead to new and improved catalysts for organic synthesis. Finally, research into its use as an inhibitor of certain enzymes could lead to new therapeutic agents for the treatment of various diseases.

Synthesis Methods

TBICI can be synthesized from commercially available starting materials through a series of reactions. The first step is to react 1-chloro-2-t-butyl-cyclopropane with potassium iodide in the presence of sodium hydroxide to form t-butyl-1-iodocyclopropane. This is then treated with N-methylformamide and sodium nitrite to form the imidazole ring. Finally, the imidazole is reacted with aqueous potassium iodide to form 2-(t-Butyl)-1-(cyclopropylmethyl)-4-iodo-1H-imidazole.

properties

IUPAC Name

2-tert-butyl-1-(cyclopropylmethyl)-4-iodoimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17IN2/c1-11(2,3)10-13-9(12)7-14(10)6-8-4-5-8/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMOBSZADNETFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CN1CC2CC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-butyl)-1-(cyclopropylmethyl)-4-iodo-1H-imidazole

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